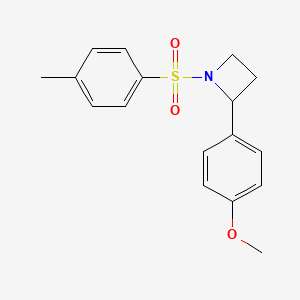

2-(4-Methoxyphenyl)-1-tosylazetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methoxyphenyl)-1-tosylazetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their unique chemical properties and potential applications in various fields. The presence of the 4-methoxyphenyl and 4-methylbenzene-1-sulfonyl groups in the structure of this compound imparts specific chemical characteristics that make it of interest in scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-tosylazetidine typically involves the following steps:

-

Formation of the Azetidine Ring: : The azetidine ring can be formed through a cyclization reaction involving a suitable precursor. One common method is the reaction of an appropriate amine with a halogenated compound under basic conditions to form the azetidine ring.

-

Introduction of the 4-Methoxyphenyl Group: : The 4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable nucleophile with a 4-methoxyphenyl halide under appropriate conditions.

-

Introduction of the 4-Methylbenzene-1-sulfonyl Group: : The 4-methylbenzene-1-sulfonyl group can be introduced through a sulfonylation reaction. This involves the reaction of the azetidine intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Analyse Des Réactions Chimiques

Chiral Auxiliary Removal and Functionalization

The N-sulfinyl group in precursors like 10a (84% diastereomeric excess) is cleaved using trifluoroacetic acid (TFA) in methanol, followed by tosylation to generate intermediates for azetidine synthesis . This method preserves stereochemistry, enabling access to enantiomerically enriched azetidines.

Comparative Reactivity with Aziridines

While not directly studied for 5d , structurally related N-tosylaziridines (e.g., 5a-Ts ) undergo TiCl₄-mediated ring-opening via phenonium ion intermediates to form β-phenethylamines . This suggests potential reactivity for 5d under similar Lewis acid conditions, though azetidines’ lower ring strain may necessitate harsher conditions.

Stability and Derivatization

-

Thermal Stability : Azetidines like 5d are stable under reflux conditions in THF, critical for cyclization .

-

Functional Group Tolerance : The tosyl group enhances stability during synthesis but can be modified post-cyclization for further derivatization (e.g., sulfonamide exchange) .

Mechanistic Insights

-

Cyclization Mechanism : The KOH-mediated cyclization proceeds via deprotonation of the γ-amino alcohol, followed by nucleophilic displacement of the tosylate leaving group (SN2 pathway) .

-

Stereochemical Control : The chiral N-sulfinyl auxiliary in precursors ensures high enantioselectivity during β-amino ester formation, which is retained through reduction and cyclization .

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

2-(4-Methoxyphenyl)-1-tosylazetidine serves as a versatile building block in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmacophores.

- Tetrahydroquinolines : The compound has been utilized in the synthesis of tetrahydroquinoline derivatives, which are known for their antitumor and antibacterial properties. A highly diastereoselective [4 + 2] annulation reaction involving ortho-tosylaminophenyl-substituted p-quinone methides has been reported, yielding tetrahydroquinolines with high yields and excellent selectivity .

Medicinal Chemistry

Research indicates that derivatives of azetidine compounds exhibit promising biological activities. For instance, azetidines have been studied for their potential as anti-cancer agents. The incorporation of the methoxyphenyl group may enhance the activity of these derivatives against specific cancer cell lines .

- Case Study : A study demonstrated that azetidine derivatives could induce apoptosis in cancer cells, suggesting their potential as therapeutic agents .

Electrophilic Substitution Reactions

The compound's ability to undergo electrophilic aromatic substitution reactions makes it valuable in synthesizing complex organic molecules. For example, reactions with ferrocene have yielded amino-functionalized derivatives that could serve as catalysts or intermediates in further synthetic pathways .

Data Tables

Mécanisme D'action

The mechanism of action of 2-(4-Methoxyphenyl)-1-tosylazetidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways and lead to specific physiological effects. The exact mechanism of action would require detailed studies, including molecular docking, binding assays, and in vivo experiments.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Methoxyphenyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidine: This compound has a similar structure but contains a five-membered pyrrolidine ring instead of the four-membered azetidine ring.

2-(4-Methoxyphenyl)-1-(4-methylbenzene-1-sulfonyl)piperidine:

Uniqueness

2-(4-Methoxyphenyl)-1-tosylazetidine is unique due to its four-membered azetidine ring, which imparts specific chemical reactivity and steric properties. This uniqueness makes it valuable for studying reaction mechanisms and developing new synthetic methodologies. Additionally, its potential biological activity and applications in various fields further highlight its significance.

Propriétés

Numéro CAS |

824390-93-4 |

|---|---|

Formule moléculaire |

C17H19NO3S |

Poids moléculaire |

317.4 g/mol |

Nom IUPAC |

2-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylazetidine |

InChI |

InChI=1S/C17H19NO3S/c1-13-3-9-16(10-4-13)22(19,20)18-12-11-17(18)14-5-7-15(21-2)8-6-14/h3-10,17H,11-12H2,1-2H3 |

Clé InChI |

RFYOLQWRUOYQGJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CC=C(C=C3)OC |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C3=CC=C(C=C3)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.